molecular formula C18H12N2O4 B217139 3-(2-Bromophenyl)octahydroindolizine CAS No. 103729-18-6

3-(2-Bromophenyl)octahydroindolizine

Cat. No.: B217139
CAS No.: 103729-18-6
M. Wt: 280.2 g/mol
InChI Key: NYBDMYWOGLTJBP-BXUZGUMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromophenyl)octahydroindolizine, also known historically as McN-5195 and RWJ-22757, is a structurally novel octahydroindolizine compound identified as a prototypical non-opiate antinociceptive agent . Research indicates that its primary value lies in its potent analgesic action, which is mediated through a mechanism distinct from that of opioid drugs . Studies demonstrate that the antinociceptive action of this compound is centrally mediated, operating through supraspinal sites to activate descending spinal inhibitory pathways . This process involves the adrenergic and serotonergic systems, increasing the activity of endogenous antinociceptive systems without binding to opiate receptors . The compound has shown efficacy across various rodent models of nociception, including the tail-flick and hot-plate tests, with activity following intracerebroventricular but not intrathecal administration, further confirming its supraspinal site of action . A significant characteristic of this compound is that its effects are not blocked by the opioid antagonist naloxone, and tolerance does not develop with chronic administration, distinguishing it pharmacologically from morphine . Its structure was determined by X-ray crystallography, with the absolute stereochemistry assigned as 3-R,8a-R for the (-)-enantiomer . This compound is intended for research applications only, specifically for investigating novel pain pathways and developing non-opioid analgesic therapeutics. CAS RN: 103729-18-6 .

Properties

CAS No.

103729-18-6

Molecular Formula

C18H12N2O4

Molecular Weight

280.2 g/mol

IUPAC Name

(3R,8aR)-3-(2-bromophenyl)-1,2,3,5,6,7,8,8a-octahydroindolizine

InChI

InChI=1S/C14H18BrN/c15-13-7-2-1-6-12(13)14-9-8-11-5-3-4-10-16(11)14/h1-2,6-7,11,14H,3-5,8-10H2/t11-,14-/m1/s1

InChI Key

NYBDMYWOGLTJBP-BXUZGUMPSA-N

SMILES

C1CCN2C(C1)CCC2C3=CC=CC=C3Br

Isomeric SMILES

C1CCN2[C@H](C1)CC[C@@H]2C3=CC=CC=C3Br

Canonical SMILES

C1CCN2C(C1)CCC2C3=CC=CC=C3Br

Synonyms

3-(2-bromophenyl)octahydroindolizine
McN 5195
McN-5195
RWJ 22757
RWJ-22757

Origin of Product

United States

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